4-Nitrobutanoic acid

Description

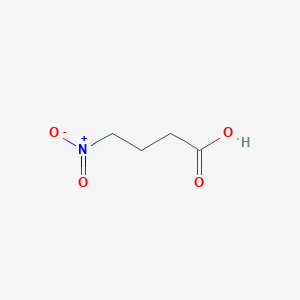

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFKNMKUIYHURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338274 | |

| Record name | 4-Nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-43-0 | |

| Record name | 4-Nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Nitrobutanoic Acid

Established Synthetic Routes to 4-Nitrobutanoic Acid

The preparation of this compound has traditionally been approached through two primary and well-established synthetic strategies: nucleophilic substitution and Michael addition.

One of the most conventional methods involves the nucleophilic substitution of a 4-haloalkanoic acid or its corresponding ester. chembk.comwiley.com This reaction, a variant of the Victor Meyer reaction, typically employs a salt of nitrous acid to displace a halide (e.g., chloride or bromide) from the terminal carbon of the butanoic acid chain. The choice of the metallic nitrite (B80452) salt is a critical parameter that dictates the outcome of the reaction. organicmystery.com The reaction of α-halocarboxylic acids with sodium nitrite has been used effectively for synthesizing lower nitroalkanes. wiley.com

Another foundational route to the carbon skeleton of this compound is the Michael addition. organic-chemistry.org This reaction involves the conjugate addition of a nitroalkane, such as nitromethane (B149229), to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com For the synthesis of this compound, nitromethane is deprotonated by a base to form a nucleophilic carbanion (nitronate), which then attacks the β-position of an acrylate (B77674) ester (e.g., methyl acrylate or ethyl acrylate). sctunisie.orgmdpi.com This forms a γ-nitro ester, which is subsequently hydrolyzed to yield the desired this compound.

Novel Approaches in the Preparation of this compound

Recent advancements in synthetic chemistry have introduced innovative and more efficient methods for producing this compound and its derivatives, with a strong emphasis on selectivity and sustainability.

Chemo- and Regioselective Synthesis Strategies

A significant novel approach is the development of a telescoped continuous flow process for the asymmetric synthesis of chiral γ-nitrobutyric acids. acs.orgacs.orgnih.gov This method utilizes an enantioselective Michael-type addition of nitromethane to a cinnamaldehyde (B126680) derivative, which is then followed by an aldehyde oxidation step. acs.orgnih.gov The key to the high chemo- and enantioselectivity of this process is the use of a heterogeneous organocatalyst. acs.orgacs.org

Regioselectivity is a central theme in the established halide substitution route. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it has two nucleophilic sites (the nitrogen and an oxygen). organicmystery.com The choice of counter-ion determines the regiochemical outcome. Silver nitrite (AgNO₂), which has a more covalent character, favors nucleophilic attack from the nitrogen atom, leading to the formation of the desired C-N bond of a nitroalkane. organicmystery.comquora.com In contrast, ionic salts like potassium nitrite (KNO₂) or sodium nitrite (NaNO₂) primarily result in attack from the more negatively charged oxygen atom, yielding an alkyl nitrite ester (R-O-N=O) as the major product. organicmystery.comquora.comhatsingimaricollege.ac.in

Sustainable and Green Chemistry Methodologies in this compound Production

The principles of green chemistry have been successfully applied to the synthesis of this compound derivatives. The aforementioned telescoped continuous flow synthesis provides key advantages in sustainability and productivity over traditional batch methods, resulting in significantly lower E-factors (a measure of waste). acs.org

Furthermore, improvements to the Michael addition have been developed to align with green chemistry standards. Research has shown that these reactions can be conducted under microwave irradiation, which dramatically reduces reaction times from days to minutes and often provides cleaner reactions with higher yields compared to conventional heating. mdpi.com The use of water as a reaction medium, sometimes in the presence of a phase transfer catalyst, has also been explored to enhance reactivity and reduce the reliance on volatile organic solvents. sctunisie.org

Catalytic methods for installing the nitro group are also emerging. For instance, a practical catalytic nitration using europium-triflate has been developed for converting alcohols directly into aliphatic nitroesters using commercial nitric acid, showcasing a more atom-economical and operationally simple approach. rsc.org

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and designing new ones. The formation of this compound via established routes is governed by well-understood nucleophilic substitution and addition mechanisms.

Detailed Reaction Mechanisms and Transition State Analysis

Nucleophilic Substitution (Victor Meyer Reaction): The formation of this compound from a 4-halobutanoic acid and silver nitrite (AgNO₂) proceeds via an Sₙ2 mechanism. The nitrite ion is an ambident nucleophile. In AgNO₂, the bond between silver and oxygen is significantly covalent, meaning the lone pair of electrons on the less electronegative nitrogen atom is more available for nucleophilic attack. organicmystery.comquora.com The reaction proceeds as follows:

The nitrogen atom of AgNO₂ acts as the nucleophile, attacking the electrophilic terminal carbon atom of the 4-halobutanoic acid.

This attack occurs from the backside relative to the leaving group (the halide).

A transition state is formed where the C-N bond is partially formed and the C-Halide bond is partially broken.

The halide ion is expelled, and the C-N bond is fully formed, resulting in this compound with an inversion of stereochemistry if the carbon were chiral.

Michael Addition: The base-catalyzed addition of nitromethane to an acrylate ester follows a conjugate addition pathway. masterorganicchemistry.comwikipedia.org

A base (e.g., an alkoxide) removes the acidic α-proton from nitromethane to generate a resonance-stabilized carbanion, known as a nitronate ion. wikipedia.orgbyjus.com

The nucleophilic nitronate attacks the electrophilic β-carbon of the α,β-unsaturated ester (the Michael acceptor). masterorganicchemistry.com

This 1,4-addition breaks the π-bond of the alkene and forms a new C-C bond, resulting in a new enolate intermediate. wikipedia.org

The enolate is then protonated by the solvent or a protonated base to yield the γ-nitro ester product. wikipedia.org This ester is subsequently hydrolyzed in a separate step to afford this compound.

Role of Catalysis in this compound Synthesis

Catalysis is integral to several synthetic strategies for this compound, enhancing reaction rates, yields, and selectivity.

In the Michael addition , the use of a base is essential. While stoichiometric amounts of a strong base like sodium ethoxide can be used, catalytic amounts of strong, non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) are also highly effective. mdpi.com For asymmetric syntheses, which are crucial for producing chiral molecules, organocatalysis is a powerful tool. Chiral catalysts, such as polystyrene-supported diarylprolinol derivatives, activate the reactants and control the stereochemical outcome of the addition, leading to high enantiomeric excess. acs.orgacs.orgrsc.org

For the halide displacement reaction , while not strictly catalytic, the use of phase-transfer catalysts like 18-crown-6 (B118740) can significantly improve reaction efficiency when using salts like potassium nitrite in organic solvents by enhancing the solubility and nucleophilicity of the nitrite anion. wiley.comuma.ac.id

Research Findings in Tabular Format

The following tables summarize key research findings for the synthesis of this compound precursors.

Table 1: Michael Addition of Nitromethane to Methyl Crotonate

| Entry | Conditions | Base | Time (min) | Yield (%) | Reference |

| 1 | Room Temperature | DBU | 4320 | 72 | mdpi.com |

| 2 | 70-75 °C (Conventional) | DBU | >4320 | 70 | mdpi.com |

| 3 | Microwave Irradiation | DBU | 10 | 85 | mdpi.com |

This table illustrates the synthesis of methyl 3-methyl-4-nitrobutanoate, a derivative of a this compound precursor, highlighting the efficiency gains with microwave irradiation.

Table 2: Asymmetric Synthesis of γ-Nitrobutyric Acids via Telescoped Continuous Flow

| Substrate (Ar group) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | 4-Nitro-3-phenylbutanoic acid | 96 | 97 | acs.org |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-nitrobutanoic acid | 95 | 96 | acs.org |

| 4-Fluorophenyl | 3-(4-Fluorophenyl)-4-nitrobutanoic acid | 91 | 96 | acs.org |

This table shows the results for the novel, organocatalyzed continuous flow synthesis of various chiral γ-nitrobutyric acids.

Chemical Reactivity and Mechanistic Studies of 4 Nitrobutanoic Acid

Reactions Involving the Nitro Group of 4-Nitrobutanoic Acid

The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of this compound. georganics.sk Its presence facilitates a range of chemical transformations, particularly at the carbon atom to which it is attached and through reduction to the corresponding amino group.

The reduction of the nitro group in nitro compounds to an amino group is a fundamental transformation in organic synthesis. georganics.sk In the context of this compound, this reduction yields 4-aminobutanoic acid, a valuable non-proteinogenic amino acid. Various reducing agents and catalytic systems have been employed for this purpose.

Catalytic hydrogenation is a common method for the reduction of nitro compounds. For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid can be achieved using hydrogen gas in the presence of a Raney nickel catalyst at room temperature. testbook.com This process involves the adsorption of hydrogen onto the catalyst surface, forming reactive nickel-hydride species that then reduce the nitro group. testbook.com Similar principles apply to the reduction of this compound. Other catalytic systems, such as rhodium complexes, have also been shown to be effective for the selective reduction of nitroaromatic acids to their corresponding amino acids under water-gas shift reaction conditions. researchgate.net

Enzymatic reductions also offer a green and selective alternative for the transformation of nitroaromatic compounds. An azoreductase from Lysinibacillus sphaericus has been shown to catalyze the reduction of various nitroaromatic compounds, including 4-nitrobenzoic acid, to their respective amines using NADH as an electron donor. nih.gov This suggests the potential for biocatalytic routes to produce 4-aminobutanoic acid from this compound.

The following table summarizes different methods for the reduction of nitro acids:

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 4-Nitrobenzoic Acid | H₂, Raney Ni, Room Temperature | 4-Aminobenzoic Acid | Not specified | testbook.com |

| 4-Nitrobenzoic Acid | cis-Rh(CO)₂(amine)₂, CO/H₂O | 4-Aminobenzoic Acid | Not specified | researchgate.net |

| 4-Nitrobenzoic Acid | Azoreductase from Lysinibacillus sphaericus, NADH | 4-Aminobenzoic Acid | Not specified | nih.gov |

This table is based on data for 4-nitrobenzoic acid, which serves as a model for the reactivity of this compound.

The strong electron-withdrawing nature of the nitro group makes the protons on the carbon atom alpha to it (the C-2 position in this compound) acidic. georganics.sk This acidity allows for the formation of a nitronate anion, which can act as a nucleophile in various reactions. For example, nitroalkanes can participate in Michael additions to α,β-unsaturated carbonyl compounds. rsc.org The resulting adducts can then undergo further transformations.

The nitro group itself is generally resistant to electrophilic attack due to its electron-deficient character. chempanda.com However, the presence of the nitro group deactivates the molecule towards electrophilic substitution on any associated aromatic ring, but it facilitates nucleophilic aromatic substitution. georganics.skchempanda.com While this compound is an aliphatic compound, the principles of how the nitro group influences reactivity are transferable. For instance, in aromatic systems, the nitro group is a meta-director for electrophilic substitution on the aromatic ring. vaia.com

Reactions Involving the Carboxylic Acid Functionality of this compound

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification of carboxylic acids is a common reaction, often catalyzed by an acid. For example, the esterification of 4-nitrobenzoic acid with ethanol (B145695) can be achieved using various catalysts, including solid acidic zeolites, or under microwave or ultrasound irradiation. scirp.org The use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of an organic base can also facilitate the esterification of 4-nitrobenzoic acid with alcohols at room temperature. researchgate.net A simple and effective method for the esterification of 4-nitrobenzoic acid involves the use of triphenylphosphine (B44618) dibromide or diiodide with N,N-dimethylaminopyridine (DMAP) in dichloromethane. researchgate.net

Amidation of carboxylic acids is crucial for the synthesis of amides, which are important in various fields. The direct amidation of 4-nitrobenzoic acid with amines can be achieved using a novel coupling agent, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid dichloride, in the presence of potassium carbonate in THF at room temperature, yielding the corresponding amides in good to excellent yields. lookchemmall.com Boric acid has also been shown to catalyze the amidation of 4-nitrobenzoic acid with ammonia, with the catalytic activity being enhanced by the addition of polyethylene (B3416737) glycol (PEG). orgsyn.orgresearchgate.net

The following table presents data on the amidation of 4-nitrobenzoic acid with various amines:

| Amine | Reaction Time (h) | Product Yield (%) |

| Aniline | 2.5 | 98 |

| p-Toluidine | 3.5 | 92 |

| p-Anisidine | 4 | 80 |

| p-Chloroaniline | 5 | 57 |

| p-Bromoaniline | 5 | 43 |

| Benzylamine | 2 | 96 |

| Cyclohexylamine | 2.5 | 98 |

| Morpholine | 2 | 97 |

| Data from the amidation of 4-nitrobenzoic acid using (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid dichloride and potassium carbonate in THF at room temperature. lookchemmall.com |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a challenging reaction for aromatic carboxylic acids. afinitica.com However, the presence of electron-withdrawing groups, such as a nitro group, can facilitate this process. cdnsciencepub.com For aromatic acids, methods like the Hunsdiecker reaction, which involves the action of bromine on the silver salt of the carboxylic acid, have been successful, particularly for acids containing electron-withdrawing substituents. cdnsciencepub.com Another method involves heating the sodium salt of the carboxylic acid with calcium oxide. doubtnut.com More modern protocols utilize copper catalysis, often in the presence of ligands like 1,10-phenanthroline, to achieve protodecarboxylation under milder conditions, sometimes assisted by microwave irradiation. afinitica.com

Interplay Between Nitro and Carboxylic Acid Functional Groups in this compound Reactivity

The presence of both a nitro group and a carboxylic acid group on the same molecule leads to interesting reactivity patterns. The electron-withdrawing nitro group can influence the acidity of the carboxylic acid and the reactivity of the alpha-protons. Conversely, the carboxylic acid group can participate in intramolecular reactions.

One notable example is the spontaneous Nef reaction of this compound, which leads to the formation of N-hydroxysuccinimide. rsc.org This reaction involves the intramolecular participation of the carboxylic acid group in the transformation of the nitro group. rsc.org This demonstrates a direct interplay where one functional group actively participates in the reaction of the other.

Furthermore, derivatives of this compound, such as its esters and acid chloride, can be used in ring-forming reactions. ethz.ch The nucleophilic character of the α-nitro position in the esters or the electrophilicity of the acid chloride can be utilized to form a new bond, followed by an intramolecular acylation or a Henry (nitroaldol) reaction to complete the ring formation. ethz.ch This highlights the synthetic utility that arises from the combined presence of these two functional groups.

Advanced Oxidative and Degradation Processes of this compound

Detailed research findings on the advanced oxidative and degradation processes specifically for this compound are not available in the current body of scientific literature.

Photolytic Degradation Mechanisms

No specific studies on the photolytic degradation mechanisms of this compound were identified.

Chemical Oxidation Pathways

No specific studies on the chemical oxidation pathways of this compound were identified.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 4 Nitrobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Nitrobutanoic Acid

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its chemical structure.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

A representative ¹H NMR spectrum of this compound would exhibit three main groups of signals:

A triplet corresponding to the two protons on the carbon atom adjacent to the nitro group (C4).

A multiplet (often a quintet or sextet) for the two protons on the central methylene (B1212753) group (C3).

A triplet for the two protons on the carbon atom adjacent to the carbonyl group (C2).

The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift, although its observation can depend on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~2.5 | Triplet | ~7.0 |

| H-3 | ~2.2 | Multiplet | - |

| H-4 | ~4.5 | Triplet | ~6.5 |

| -COOH | >10 | Broad Singlet | - |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays four distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. The carbon attached to the nitro group also experiences significant deshielding. The methylene carbons exhibit signals at intermediate chemical shifts. A ¹³C NMR spectrum for this compound is available in the PubChem database. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~175 |

| C-2 (-CH₂-) | ~30 |

| C-3 (-CH₂-) | ~25 |

| C-4 (-CH₂NO₂) | ~75 |

Note: These are approximate values and can vary.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like derivatives of this compound. In a typical GC-MS analysis of this compound, the compound would first be derivatized to increase its volatility, for instance, by esterification. The resulting ester would then be separated from other components in the gas chromatograph before entering the mass spectrometer.

The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed provides a "fingerprint" that can be used for identification by comparing it to spectral libraries. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, which shows a top peak at m/z 59 and a second highest peak at m/z 116. nih.gov

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₄H₇NO₄), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with high confidence. HRMS is particularly valuable in complex sample matrices where unambiguous identification is required.

Vibrational Spectroscopy for Functional Group Characterization of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.

The IR and Raman spectra of this compound would display characteristic absorption bands for the key functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

N-O stretches (nitro group): Two distinct bands are expected for the nitro group: a symmetric stretching vibration typically appearing around 1300-1370 cm⁻¹ and an asymmetric stretching vibration around 1500-1570 cm⁻¹.

C-H stretches: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its carboxylic acid and nitro functional groups.

While a publicly available, peer-reviewed FTIR spectrum specifically for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its structure. The presence of a carboxylic acid group gives rise to a very broad O-H stretching vibration, typically in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

The nitro group (NO₂) introduces two prominent stretching vibrations: an asymmetric stretch typically found in the 1560-1540 cm⁻¹ range and a symmetric stretch appearing between 1355-1345 cm⁻¹. The C-N stretching vibration is expected to produce a weaker band in the fingerprint region. The presence of these key absorption bands would confirm the primary structural features of this compound. General FTIR analysis can detect changes in chemical composition, such as the synthesis of fatty acids in biological systems. nih.gov

Table 1: Predicted FTIR Characteristic Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Alkane | C-H Stretch | 2960 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1345 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric molecular vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretch of the nitro group and the carbon-carbon backbone vibrations.

Specific experimental Raman spectra for this compound are not widely documented in scientific literature. However, based on analogous compounds like nitrobenzoic acids, distinct peaks can be anticipated. scialert.net The symmetric stretching vibration of the NO₂ group is expected to produce a strong and characteristic Raman signal, often observed around 1350 cm⁻¹. scialert.net The spectrum would also feature peaks corresponding to C-C stretching and CH₂ bending modes of the butyric acid chain. Unlike FTIR, the carbonyl (C=O) stretch in Raman spectra is typically weaker. The combination of Raman and THz spectroscopy has been used to study the vibrational modes of nitrobenzoic acids, which could be a potential method for identifying isomeric conformations of similar molecules. scialert.net

Chromatographic Methods for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though they require different methodological approaches.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a well-suited technique for the analysis of this compound, particularly for its quantification in aqueous samples or reaction media. The development of a robust HPLC method typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

For a polar, acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. To achieve good retention and sharp peak shapes on a nonpolar stationary phase (like a C18 column), the mobile phase must be acidified. mdpi.com Adding an acid like phosphoric acid or formic acid to the aqueous component of the mobile phase suppresses the ionization of the carboxylic acid group, making the analyte less polar and increasing its retention on the column. mdpi.comsielc.com

A typical method could employ a C18 column with a gradient or isocratic mobile phase consisting of a mixture of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comshimadzu.com Detection can be accomplished using a UV detector, as the nitro group, although not a strong chromophore, allows for detection at lower wavelengths.

Table 2: Exemplar HPLC Method Parameters for Carboxylic Acid Analysis

| Parameter | Description |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of this compound, especially when coupled with a mass spectrometer (GC-MS). However, due to the low volatility and polar nature of carboxylic acids, direct injection is often problematic. These compounds can exhibit poor peak shape and may irreversibly adsorb onto the column.

To overcome these issues, derivatization is a common strategy. americanpharmaceuticalreview.com The carboxylic acid group can be converted into a more volatile and less polar ester, such as a methyl ester, prior to GC analysis. qiaosun.net This can be achieved by reacting the acid with an appropriate derivatizing agent. americanpharmaceuticalreview.com For instance, the analysis of alcohols has been performed by converting them into 4'-nitroazobenzene-4-carboxylic acid esters. nih.gov

Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane). scielo.br Mass spectrometry (MS) is the preferred detection method, providing both quantification and structural information for identification. The PubChem database indicates the existence of GC-MS data for this compound, showing a second-highest mass-to-charge ratio (m/z) peak at 116, which could correspond to a fragment of the molecule. nih.gov

X-ray Diffraction Studies on this compound Crystalline Forms

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. Such a study on this compound would provide precise information on its bond lengths, bond angles, and the packing of molecules in the crystal lattice. This information is fundamental to understanding its physical properties.

A search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Studies have been conducted on analogous molecules, such as various polymorphs and co-crystals of 4-nitrobenzoic acid, revealing details about their crystal structures, which are often monoclinic. iucr.orgrsc.org For instance, a co-crystal of 4-nitrobenzoic acid and sulfathiazole (B1682510) was found to crystallize in the monoclinic P2₁/n space group. iucr.org However, without a direct study on this compound, its specific crystallographic parameters remain undetermined.

Theoretical and Computational Chemistry Studies of 4 Nitrobutanoic Acid

Quantum Mechanical (QM) Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.

No dedicated publications detailing extensive DFT calculations on the ground state properties of 4-nitrobutanoic acid were identified in the surveyed literature. However, DFT has been employed to study closely related systems, demonstrating its utility. For example, in research on Michael additions involving α,β-unsaturated nitroalkenes, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the reaction mechanism and rationalize stereoselectivity. researchgate.net

Furthermore, a study on (1,3-Dimethyl-5-nitro-5-hexahydropyrimidinyl)propionic acid methyl ester, a compound synthesized from this compound methyl ester, utilized DFT calculations (B3LYP/6-311++G(d,p)) to analyze its optimized geometry, vibrational frequencies, and electronic properties through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. These examples highlight the types of data that DFT could provide for this compound, as summarized in the table below.

Table 1: Potential DFT-Calculable Properties for this compound

| Property | Description | Potential Insight |

|---|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles for the lowest energy structure. | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Calculates theoretical IR and Raman spectra. | Helps in the assignment of experimental spectral bands. |

| Electronic Properties | Includes HOMO-LUMO energy gap, dipole moment, and charge distribution. | Offers insights into the molecule's reactivity, polarity, and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies sites susceptible to nucleophilic and electrophilic attack. |

Similar to DFT, specific ab initio studies focused on this compound are not prominent in the literature. Ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy calculations on smaller systems or as a benchmark for other methods. For instance, ab initio molecular orbital calculations were used alongside X-ray crystallography to determine the structures of complex isomers derived from coumarin (B35378) reactions, a field related by synthetic methodologies. The application of such methods to this compound could provide a highly accurate benchmark for its electronic structure and energy.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the four-carbon chain in this compound allows for multiple conformations (rotamers). A conformational analysis would involve mapping the potential energy surface to identify low-energy conformers and the energy barriers between them. This is crucial for understanding its physical properties and how it might bind in a biological or catalytic active site. Despite its importance, detailed studies on the conformational analysis and energy landscapes of this compound were not found in the reviewed literature. Such a study would typically employ computational methods to rotate the molecule's single bonds systematically and calculate the energy of each resulting conformer to identify the most stable shapes.

Reaction Mechanism Modeling and Transition State Characterization

The most significant context in which this compound appears in the chemical literature is related to its reaction mechanisms, particularly the intramolecular Nef reaction. The spontaneous Nef reaction of this compound can lead to the formation of N-hydroxysuccinimide. This process involves the intramolecular participation of the carboxylic acid group.

Mechanistic proposals suggest that the reaction proceeds through the generation of a nitronic acid (the aci-nitro tautomer), which then undergoes cyclization with the neighboring carboxylic group. While specific transition state calculations for the this compound cyclization were not detailed, quantum chemical calculations have been used to rationalize the stereochemistry and reaction outcomes in related systems, such as the formation of N-hydroxyimides from phosphonate-substituted 4-nitrobutanoic acids. These studies underscore the power of computational modeling to validate or propose reaction pathways by calculating the energies of intermediates and transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to confirm a molecule's structure.

While experimental ¹H and ¹³C NMR data exist for derivatives like (S)-3-(2-chlorophenyl)-4-nitrobutanoic acid, there is no evidence in the searched literature of computational predictions of these spectra for the parent this compound. A computational study would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule to predict chemical shifts. Similarly, the calculation of vibrational frequencies and intensities, as mentioned in the DFT section, would yield a theoretical IR spectrum that could be correlated with experimental findings.

Biological and Biomedical Research Perspectives of 4 Nitrobutanoic Acid

Potential as a Building Block in Bioactive Molecule Synthesis

In organic and medicinal chemistry, simple molecules containing reactive functional groups are often used as foundational building blocks for the synthesis of more complex, bioactive compounds. Nitro-containing carboxylic acids, such as the closely related 4-nitrobenzoic acid, are widely employed for this purpose. labmartgh.coma2bchem.com They serve as key intermediates in the synthesis of pharmaceuticals, including antibiotics and other bioactive molecules. labmartgh.comnih.gov The nitro group and the carboxylic acid moiety provide versatile handles for a variety of chemical transformations.

While the use of 4-nitrobenzoic acid is well-documented, specific examples of 4-nitrobutanoic acid being used as a synthetic precursor for bioactive molecules are not prominent in the surveyed literature. However, its structure suggests a theoretical potential for such applications. The terminal carboxylic acid allows for esterification and amidation reactions, while the nitro group can be reduced to an amine, which is a key functional group in many biologically active compounds.

Mechanistic Pathways of Biological Impact (Hypothesized)

The biological effects of many nitro-containing compounds are linked to the metabolic reduction of the nitro group. uzh.ch It is hypothesized that this compound may follow a similar mechanistic pathway. In biological systems, the nitro group (-NO2) can be reduced by cellular enzymes, such as nitroreductases, to form nitroso (-NO) and hydroxylamino (-NHOH) intermediates, and ultimately the corresponding amino compound (4-aminobutanoic acid).

These intermediates, particularly the hydroxylamine (B1172632) derivative, are often reactive and can participate in redox cycling. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. Furthermore, metabolites of nitro compounds have been shown to interact with and modify crucial biomolecules like proteins and nucleic acids. For instance, the metabolite of 4-nitrobenzoic acid, 4-hydroxylaminobenzoic acid, is known to cause the oxidation of hemoglobin to methemoglobin. uzh.ch A similar pathway could be a potential mechanism of biological impact for this compound, though this remains a hypothesis pending direct experimental evidence for this specific molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzoic acid |

| 4-Aminobutanoic acid |

Derivatives of 4 Nitrobutanoic Acid and Their Research Significance

Synthesis of Chiral 4-Nitrobutanoic Acid Derivatives

The development of methods for the enantioselective synthesis of chiral this compound derivatives is crucial for accessing optically pure compounds, which is often a prerequisite for their use in pharmaceutical applications. The biological activity of such derivatives can be highly dependent on their absolute configuration. mdpi.com

Recent advancements have focused on biocatalytic and organocatalytic approaches to achieve high enantioselectivity. One notable method involves a one-pot, two-step enzymatic cascade. This process utilizes a highly enantioselective artificial "Michaelase" for the addition of an aldehyde to a nitroalkene, followed by an oxidation step to yield the corresponding γ-nitrobutyric acid. researchgate.net This biocatalytic route offers a greener and more efficient alternative to traditional chemical methods.

Another innovative approach is the use of telescoped continuous flow systems for the asymmetric synthesis of γ-nitrobutyric acids. acs.org This method allows for the sequential enantioselective conjugate addition of nitromethane (B149229) to an α,β-unsaturated aldehyde, followed by in-situ oxidation of the resulting γ-nitroaldehyde. acs.org The process is facilitated by a heterogeneous organocatalyst and provides high yields and excellent enantiomeric excesses of the desired products. acs.org This continuous flow methodology demonstrates significant potential for the large-scale production of these valuable chiral intermediates. acs.org

Enantioselective Synthesis of (R)-2-Methyl-4-nitrobutanoic acid

While general methods for the synthesis of chiral γ-nitrobutyric acids are established, specific protocols for the enantioselective synthesis of (R)-2-methyl-4-nitrobutanoic acid are less commonly reported in the literature. However, the principles of asymmetric synthesis can be applied to achieve this target. An organocatalytic approach could involve the Michael addition of a propionaldehyde (B47417) equivalent to nitroethylene (B32686), catalyzed by a chiral secondary amine. This type of reaction is known to produce α-substituted γ-nitroaldehydes with high enantioselectivity, which can then be oxidized to the corresponding carboxylic acid. nih.gov

A potential synthetic route is outlined below:

Asymmetric Michael Addition: Reaction of propanal with nitroethylene in the presence of a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst to form (R)-2-methyl-4-nitrobutanal.

Oxidation: Subsequent oxidation of the aldehyde group of (R)-2-methyl-4-nitrobutanal to a carboxylic acid would yield the final product, (R)-2-methyl-4-nitrobutanoic acid.

The enantioselectivity of the initial Michael addition is crucial and can be influenced by the choice of catalyst, co-catalyst, solvent, and reaction temperature. nih.gov

Functionalization of this compound at Different Positions

The chemical structure of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group and the carbon atom alpha to the nitro group.

Functionalization of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a variety of other functional groups. A common strategy is the formation of an activated ester, such as an N-Hydroxysuccinimide (NHS) ester. mdpi.com These activated esters are stable and react selectively with primary amines under mild conditions to form amides. mdpi.com This method is widely used in bioconjugate chemistry and materials science. mdpi.com

Another approach involves the conversion of the carboxylic acid to an acid chloride, for instance, by using thionyl chloride. The resulting 4-nitrobutanoyl chloride is a highly reactive intermediate that can be used to introduce the 4-nitrobutanoyl group into a wide range of molecules through reactions with alcohols (to form esters) or amines (to form amides). Derivatization with reagents like 4-nitrobenzoyl chloride is a common technique in HPLC analysis to enhance the detection of certain analytes. sigmaaldrich.comsigmaaldrich.com Similarly, anhydrides such as 2-methyl-6-nitrobenzoic anhydride (B1165640) can be employed as efficient condensation agents for esterification reactions. nih.govtcichemicals.com

Functionalization at the α-Position:

The carbon atom adjacent to the nitro group (the α-position) is acidic and can be deprotonated to form a nitronate anion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, including:

Aldol-type additions (Henry Reaction): Reaction with aldehydes or ketones.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the introduction of a wide variety of substituents at the α-position, further expanding the structural diversity of this compound derivatives.

Research on the Biological Activities of this compound Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry, primarily as precursors to biologically active γ-aminobutyric acid (GABA) analogues. mdpi.comresearchgate.net GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The reduction of the nitro group in a γ-nitrobutyric acid derivative to a primary amine yields the corresponding GABA analogue.

Several important pharmaceuticals are β-substituted GABA derivatives and can be synthesized from the corresponding chiral γ-nitrobutyric acids. mdpi.com The biological activity of these drugs is often stereospecific, highlighting the importance of enantioselective synthesis. mdpi.com

| GABA Analogue | Therapeutic Use | Precursor |

| Baclofen | Antispastic agent, muscle relaxant mdpi.com | (R)-3-(4-chlorophenyl)-4-nitrobutanoic acid |

| Phenibut | Anxiolytic, tranquilizer, anticonvulsant mdpi.com | (R)-3-phenyl-4-nitrobutanoic acid |

| Pregabalin | Anti-epilepsy drug, for neuropathic pain mdpi.com | (S)-3-isobutyl-4-nitrobutanoic acid |

More recent research has focused on the development of novel GABA derivatives with unique biological activities. For instance, derivatives of γ-aminobutyric acid containing bridged bicyclic skeletons have been identified as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1). mdpi.comnih.gov BCAT1 is implicated in the progression of certain cancers, and its inhibition represents a potential therapeutic strategy. mdpi.comnih.gov The synthesis of these complex molecules often starts from precursors that can be derived from functionalized nitroalkanes. mdpi.com These findings underscore the continued importance of this compound derivatives as starting materials for the discovery of new therapeutic agents. mdpi.comnih.gov

Environmental Fate and Degradation Studies of 4 Nitrobutanoic Acid

Pathways of Environmental Degradation

Biotransformation and Biodegradation Studies

Specific research identifying microbial strains capable of degrading or transforming 4-nitrobutanoic acid is not currently available. Consequently, the metabolic pathways, enzymatic processes, and the resulting intermediate or final breakdown products of its biodegradation remain uncharacterized. There are no published studies on its rate of biodegradation under aerobic or anaerobic conditions.

Ecotoxicological Implications and Assessments

Comprehensive ecotoxicological assessments of this compound on various trophic levels, including microorganisms, algae, invertebrates, and fish, are not available in the scientific literature. Therefore, key ecotoxicity endpoints such as the half-maximal effective concentration (EC50) and lethal concentration (LC50) for this compound have not been established. Without this data, a thorough assessment of its potential risks to ecosystems cannot be made.

Interactive Data Table: Ecotoxicological Data for this compound

| Species | Endpoint | Value | Exposure Duration | Reference |

| Data Not Available | LC50 | Not Determined | Not Applicable | Not Applicable |

| Data Not Available | EC50 | Not Determined | Not Applicable | Not Applicable |

| Data Not Available | NOEC | Not Determined | Not Applicable | Not Applicable |

Note: The table above reflects the current lack of available ecotoxicological data for this compound.

Conclusions and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 4-Nitrobutanoic Acid

Academic contributions concerning this compound have primarily revolved around its synthesis, characterization, and its theoretical potential as a structural analog of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the mammalian central nervous system. nih.govnih.gov

| Property | Value | Source |

| Molecular Formula | C4H7NO4 | nih.govresearchgate.net |

| Molecular Weight | 133.10 g/mol | nih.govresearchgate.net |

| CAS Number | 16488-43-0 | researchgate.netacs.org |

| IUPAC Name | This compound | nih.govresearchgate.net |

| Synonyms | γ-Nitrobutyric acid, 4-Nitrobutyric acid | researchgate.net |

Table 1: Physicochemical Properties of this compound

Structural Analogy to GABA: A significant academic contribution lies in the recognition of this compound as a structural analog of GABA. nih.govnih.gov GABA plays a pivotal role in reducing neuronal excitability throughout the nervous system. nih.gov The development of GABA analogs is a major focus in medicinal chemistry for the treatment of neurological disorders like epilepsy and anxiety. google.com The core structure of this compound mirrors that of GABA, with the key difference being the substitution of the amino group with a nitro group. This structural similarity forms the basis for much of the hypothesized biological relevance of this compound.

Identification of Emerging Research Frontiers and Unexplored Areas

The limited body of research specifically targeting this compound means that numerous research frontiers remain open for exploration.

Neuropharmacological Activity: The most immediate and compelling unexplored area is the comprehensive evaluation of this compound's neuropharmacological activity. It is crucial to determine if it can act as a prodrug for GABA, with the nitro group being reduced to an amino group in vivo. Furthermore, its direct interaction with GABA receptors (GABA-A, GABA-B, and GABA-C) and GABA transporters needs to be systematically investigated. nih.gov Studies on other GABA analogs have revealed that even minor structural modifications can lead to significant changes in receptor affinity and functional activity, highlighting the need for detailed investigation. nih.gov

Enzymatic Transformations: The field of biocatalysis offers a green and highly selective alternative for the synthesis and modification of chemical compounds. The enzymatic reduction of nitro compounds to amines is a well-documented process catalyzed by a class of enzymes known as nitroreductases. researchgate.netnih.gov An emerging frontier is the exploration of various nitroreductases for the efficient and stereoselective conversion of this compound to GABA. This could pave the way for novel biosynthetic routes to this important neurotransmitter. Furthermore, enzymes like nitroalkane oxidase, which act on neutral nitroalkanes, could potentially metabolize this compound, and this interaction remains to be studied. rsc.org

Medicinal Chemistry and Derivative Synthesis: The development of derivatives of this compound is a largely untapped area. The nitro group itself is a versatile functional group in medicinal chemistry, known to be present in various bioactive molecules. nih.gov The synthesis and biological evaluation of esterified, amidated, or otherwise modified forms of this compound could lead to the discovery of novel therapeutic agents. For instance, nitro-fatty acids have shown promise as anti-inflammatory and anti-cancer agents, suggesting that aliphatic nitro compounds like this compound could serve as a scaffold for new drug discovery programs. nih.govrptu.de

Potential for Translational Research and Application Development

The foundational knowledge of this compound provides a springboard for several translational research and application development opportunities.

Development of Novel CNS-Targeted Prodrugs: If in vivo reduction of the nitro group to an amine is efficient, this compound could be developed as a prodrug for GABA. A significant challenge with direct GABA administration is its poor ability to cross the blood-brain barrier. The physicochemical properties of this compound might offer a more favorable profile for brain penetration, to be subsequently converted to the active neurotransmitter. This approach has been successfully employed for other neurotransmitter systems and warrants investigation.

Biotechnological Production of GABA: The development of robust and efficient enzymatic or whole-cell biocatalytic systems for the conversion of a readily available precursor to this compound, followed by its nitroreduction to GABA, could lead to novel and sustainable methods for the industrial production of GABA. GABA is widely used as a dietary supplement and in the food industry.

Tool Compound for Pharmacological Research: this compound could serve as a valuable research tool to probe the active sites of GABA receptors and transporters. By comparing its binding and functional activity with that of GABA and other analogs, a more detailed understanding of the structure-activity relationships of these important neurological targets can be achieved.

Recommendations for Future Interdisciplinary Investigations Involving this compound

To unlock the full potential of this compound, a concerted and interdisciplinary research effort is required.

Organic and Medicinal Chemistry:

Development and optimization of high-yield, scalable, and environmentally friendly synthetic routes to this compound and its derivatives.

Synthesis of a library of this compound derivatives with modifications to the carboxylic acid and nitro group to explore structure-activity relationships.

Neuroscience and Pharmacology:

Comprehensive in vitro and in vivo studies to characterize the pharmacological profile of this compound, including its ability to cross the blood-brain barrier, its metabolism, and its interaction with GABAergic systems.

Investigation of the potential therapeutic effects of this compound and its derivatives in animal models of neurological and psychiatric disorders.

Biochemistry and Enzyme Technology:

Screening and engineering of nitroreductases and other enzymes for the efficient and selective transformation of this compound.

Mechanistic studies of the enzymes that interact with this compound to understand the molecular basis of their activity.

Computational Chemistry and Molecular Modeling:

In silico studies to predict the binding modes of this compound and its derivatives to GABA receptors and transporters.

Computational modeling to guide the design of novel derivatives with enhanced biological activity and selectivity.

Q & A

Q. How can researchers optimize the synthesis yield of 4-nitrobutanoic acid derivatives under laboratory conditions?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Esterification of this compound with methanol, achieving ~87% yield under controlled temperature (20–25°C) and acidic catalysis.

- Route 2 : Michael addition of nitromethane to acrylic acid derivatives, yielding ~70% after purification.

Optimization strategies include adjusting stoichiometry (e.g., excess methanol), monitoring reaction pH, and using inert atmospheres to minimize side reactions. Parallel experiments with varying catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) can further refine yields .

| Synthesis Method | Reagents/Conditions | Yield |

|---|---|---|

| Methanol esterification | Methanol, H<sup>+</sup> catalyst | 87% |

| Nitromethane addition | Acrylic ester, nitromethane | 70% |

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of the nitro group (δ ~4.3 ppm for α-protons) and ester/acid functionalities.

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1540 cm<sup>-1</sup> (NO2 asymmetric stretch) and ~1720 cm<sup>-1</sup> (C=O stretch) validate structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>98% for laboratory-grade synthesis) .

Q. What safety protocols should be followed when handling this compound due to its reactive nitro group?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Waste Disposal : Segregate nitro-containing waste and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. What factors influence the selectivity of nitro group reduction in this compound derivatives during catalytic hydrogenation?

- Methodological Answer :

- Catalyst Choice : Palladium-on-carbon (Pd/C) vs. Raney nickel may alter reduction pathways (e.g., partial reduction to hydroxylamine vs. full reduction to amine).

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while protic solvents (e.g., ethanol) may accelerate side reactions.

- pH Control : Acidic conditions (e.g., HCl) favor nitro-to-amine conversion, as seen in tin-mediated reductions .

- Experimental Design : Use <sup>15</sup>N isotopic labeling or in-situ FTIR to track reduction intermediates and optimize selectivity .

Q. How do computational models predict the electronic effects of the nitro group on the acidity of this compound compared to unsubstituted butanoic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution using B3LYP/6-31G(d) basis sets. The nitro group’s electron-withdrawing effect lowers the pKa by stabilizing the deprotonated form.

- Experimental Validation : Compare experimental pKa (via potentiometric titration) with computational values. Discrepancies >0.5 units may indicate solvation effects not accounted for in gas-phase models .

Q. What are the challenges in analyzing clustered data from repeated measurements of this compound reactivity across multiple experimental trials?

- Methodological Answer :

- Statistical Approaches : Use mixed-effects models to account for nested data (e.g., repeated trials per batch). Software like R (lme4 package) or Python (statsmodels) can model fixed (e.g., temperature) and random (e.g., batch variability) effects.

- Error Analysis : Quantify uncertainties from instrumental precision (e.g., ±0.5% for HPLC) and procedural variability (e.g., ±2% yield between operators). Report 95% confidence intervals for reactivity trends .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 87% vs. 70% yields for two methods. Researchers should replicate both routes with controlled variables (e.g., reagent purity, agitation speed) to identify optimal conditions.

- Safety Classification Conflicts : classifies this compound as skin/eye irritant (Category 2), while older studies may lack GHS compliance. Always cross-reference with updated SDS and institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.